molecular formula C13H13N3O4 B12617212 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate CAS No. 920966-42-3

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Cat. No.: B12617212
CAS No.: 920966-42-3
M. Wt: 275.26 g/mol
InChI Key: DLKDGYASJQMAKL-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a nitrophenyl group and a cyano group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 4-cyano-1-piperidinecarboxylate typically involves the reaction of 4-nitrophenol with 4-cyano-1-piperidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-nitrophenyl 4-cyano-1-piperidinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes and receptors. The cyano group can also participate in various chemical reactions, leading to the formation of active metabolites. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

  • Tert-butyl 4-cyano-4-phenyl-1-piperidinecarboxylate
  • 1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxylate
  • N-Boc-piperidine-4-carbonitrile

Comparison: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is unique due to the presence of both a nitrophenyl and a cyano group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

CAS No.

920966-42-3

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

(4-nitrophenyl) 4-cyanopiperidine-1-carboxylate

InChI

InChI=1S/C13H13N3O4/c14-9-10-5-7-15(8-6-10)13(17)20-12-3-1-11(2-4-12)16(18)19/h1-4,10H,5-8H2

InChI Key

DLKDGYASJQMAKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C#N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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